molecular formula C12H9ClN2O B1323313 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile CAS No. 1017032-65-3

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

Cat. No.: B1323313
CAS No.: 1017032-65-3
M. Wt: 232.66 g/mol
InChI Key: UWHUQELKCACNRG-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic and Charge Transport Properties

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile and its derivatives have been studied for their structural, electronic, optical, and charge transport properties. These compounds exhibit efficient multifunctional material characteristics, with potential applications in optoelectronics. The study involved optimization of geometries in both ground and excited states, providing insights into the molecular electrostatic potentials and local/global reactivity descriptors (Irfan et al., 2020).

Chemical Transformations and Heterocyclic Systems

Research on the chemical reactivity of similar compounds towards nucleophilic reagents has led to the synthesis of unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide. These reactions demonstrate the potential for creating a variety of heterocyclic systems, indicating a broad range of applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).

Synthesis and Catalytic Applications

The synthesis of chloroquinolinediones, including derivatives of this compound, has been explored for applications in catalysis. These compounds demonstrate potential in various synthetic pathways, indicating their utility in organic chemistry and pharmaceutical manufacturing (Klásek et al., 2021).

Corrosion Inhibition

In a computational study, quinoline derivatives have been investigated for their corrosion inhibition properties, particularly against the corrosion of iron. This suggests that this compound could be potentially valuable in industrial applications for protecting metal surfaces and structures (Erdoğan et al., 2017).

Fluorescence Derivatization in Liquid Chromatography

Derivatives of this compound, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been found to be highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This application is critical in analytical chemistry for the sensitive detection and analysis of various compounds (Yoshida et al., 1992).

Antitumor Agents

Halogenated quinoline derivatives, including those related to this compound, have been explored as antitumor agents. The structure-activity relationships of these compounds indicate their potential effectiveness against various human tumor cell lines, making them a focus of medicinal chemistry research (Fouda, 2017).

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that the compound has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501, which provide instructions for handling, use, and disposal .

Properties

IUPAC Name

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUQELKCACNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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